molecular formula C21H24N2O5S B2698663 N-(3,4-dimethoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-96-6

N-(3,4-dimethoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2698663
CAS No.: 898435-96-6
M. Wt: 416.49
InChI Key: XAFVDTCJUIWYIZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic small molecule characterized by a fused pyrrolo[3,2,1-ij]quinoline core substituted with a sulfonamide group at position 8 and a 3,4-dimethoxyphenethyl moiety attached to the sulfonamide nitrogen. Its molecular complexity arises from the bicyclic pyrroloquinoline scaffold, which provides rigidity, and the dimethoxyphenethyl substituent, which may influence lipophilicity and target binding .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-18-5-3-14(11-19(18)28-2)7-9-22-29(25,26)17-12-15-4-6-20(24)23-10-8-16(13-17)21(15)23/h3,5,11-13,22H,4,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFVDTCJUIWYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrroloquinoline core and a sulfonamide group. Its molecular formula is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 366.44 g/mol. The presence of the dimethoxyphenethyl substituent is believed to enhance its biological potency.

Research indicates that compounds with similar structural motifs often exhibit their biological effects through various mechanisms:

  • COX-2 Inhibition : Many derivatives of quinoline and pyrrolidine have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. For instance, related compounds have demonstrated COX-2 inhibitory activity ranging from 27.72% to 80.1% at varying concentrations .
  • Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties. Compounds with similar functionalities have been tested against various bacterial strains, showing moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurological functions and microbial metabolism respectively .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
COX-2 InhibitionUp to 47.1% inhibition at 20 μM
Antibacterial ActivityModerate to strong against S. typhi and B. subtilis
AChE InhibitionStrong inhibitory activity
Urease InhibitionSignificant inhibition observed

Case Studies

  • In Vivo Studies : A study evaluating the pharmacokinetics of related compounds demonstrated that modifications in the substituent positions significantly affected their bioavailability and efficacy in vivo. This suggests that optimizing the structure of N-(3,4-dimethoxyphenethyl)-4-oxo derivatives could enhance therapeutic outcomes.
  • Molecular Docking Studies : Computational studies have indicated that the compound interacts favorably with target proteins involved in inflammation and infection pathways. Docking simulations revealed binding affinities comparable to established COX-2 inhibitors like celecoxib .

Comparison with Similar Compounds

2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

  • Structural Differences: Replaces the 3,4-dimethoxyphenethyl group with a 4-phenoxyphenyl substituent.
  • Key Properties :
    • Molecular Weight: 420.49 g/mol (vs. ~465–480 g/mol estimated for the target compound).
    • logP: 4.22 (indicative of moderate lipophilicity, comparable to the target compound).
    • Hydrogen Bond Acceptors: 7 (vs. 8–9 for the target due to methoxy groups).
  • Functional Implications: The phenoxy group may enhance π-π stacking interactions, while the absence of methoxy groups reduces hydrogen-bonding capacity compared to the target compound .

Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate

  • Structural Differences : Lacks the sulfonamide moiety; instead, a methyl ester is present at position 4.
  • Key Properties :
    • Molecular Weight: ~275–300 g/mol (significantly lower than the target compound).
    • Crystallographic Data: Exhibits C–H···π and weak hydrogen-bonding interactions in its crystal lattice, suggesting solid-state stability.
  • Functional Implications : The carboxylate ester may serve as a prodrug moiety, whereas the sulfonamide in the target compound is more likely to engage in direct target binding .

Heterocyclic Analogues with Modified Cores

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core Modification: Replaces the pyrroloquinoline scaffold with an imidazo[1,2-a]pyridine system.
  • Key Properties: Molecular Weight: ~550 g/mol. Melting Point: 243–245°C (higher than typical pyrroloquinoline derivatives, suggesting stronger intermolecular forces).

Tetrahydroimidazo[1,2-a]pyridine and Pyrrolidine Derivatives

  • Core Modification: Features a fused imidazo-pyridine or pyrrolidine system instead of pyrroloquinoline.
  • Synthetic Methodology : Prepared via one-pot two-step reactions, contrasting with the multi-step synthesis likely required for the target compound.
  • Functional Implications : Reduced aromaticity in these cores may decrease planarity and affect membrane permeability .

Physicochemical and Pharmacokinetic Profiling

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Key Substituents
Target Compound ~475 (estimated) ~4.5 9 3,4-dimethoxyphenethyl, sulfonamide
2-oxo-N-(4-phenoxyphenyl)-pyrroloquinoline-8-sulfonamide 420.49 4.22 7 4-phenoxyphenyl, sulfonamide
Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate ~290 ~3.0 4 Methyl ester, methyl group
Diethyl 8-cyano-7-(4-nitrophenyl)-imidazopyridine-5,6-dicarboxylate ~550 ~2.8 10 Nitrophenyl, cyano, diethyl ester

Table 2: Pharmacokinetic Predictions

Compound Name logSw (Water Solubility) Polar Surface Area (Ų) Predicted Bioavailability
Target Compound ~-4.3 ~90 Moderate
2-oxo-N-(4-phenoxyphenyl)-sulfonamide -4.33 65.24 High
Methyl pyrroloquinoline carboxylate ~-3.5 ~50 High

Research Implications and Limitations

  • Structural Activity Relationships (SAR) : The 3,4-dimethoxyphenethyl group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., kinases or GPCRs) compared to simpler phenyl substituents.
  • Synthetic Challenges: The pyrroloquinoline core requires specialized methods, such as oxalyl chloride-mediated cyclization (as seen in related compounds ), which may limit scalability.
  • Data Gaps: Limited experimental data (e.g., IC50 values, in vivo efficacy) for the target compound and its analogues hinder direct pharmacological comparisons.

Q & A

Q. What are the key synthetic pathways for this compound, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
  • Sulfonamide coupling : Reaction of the pyrroloquinoline core with 3,4-dimethoxyphenethylamine using coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .
  • Oxidation : Controlled oxidation of intermediates using reagents like PCC or Dess-Martin periodinane to form the 4-oxo group .
  • Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
  • Critical Conditions :
  • Temperature: 0–5°C for coupling; 40–50°C for cyclization .
  • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance sulfonamide formation .
  • Analytical Validation : HPLC (C18 column, acetonitrile/water gradient) and 1^1H NMR (DMSO-d6_6, 400 MHz) confirm structural integrity .

Q. How do structural modifications (e.g., substituents on the phenethyl group) affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents:
  • Electron-donating groups (e.g., methoxy in 3,4-dimethoxyphenethyl) enhance solubility and target binding via hydrogen bonding .
  • Steric effects : Bulkier substituents reduce activity, as shown in analogues with 4-chlorophenyl groups (IC50_{50} increased by 3-fold) .
  • Fluorine substitution : Electronegative groups (e.g., fluoro in related compounds) improve metabolic stability but may reduce affinity .
  • Experimental Design :
  • Synthesize analogues via parallel combinatorial chemistry .
  • Test in vitro using enzyme inhibition assays (e.g., fluorescence polarization) and compare IC50_{50} values .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in this compound?

  • Methodological Answer : Stereochemical confirmation requires:
  • X-ray crystallography : Resolves absolute configuration (e.g., C6-methyl group orientation in related pyrroloquinolines) .
  • 2D NMR :
  • NOESY: Detects spatial proximity of protons (e.g., 3,4-dimethoxyphenethyl to pyrrolo N-H) .
  • 13^{13}C-1^1H HSQC: Assigns quaternary carbons adjacent to sulfonamide .
  • Case Study : In methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate, X-ray confirmed chair-like conformation of the tetrahydroquinoline ring, resolving conflicting NOESY data .

Q. How can computational modeling predict binding modes with target proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (AMBER):
  • Pharmacophore mapping : Align sulfonamide and 4-oxo groups with catalytic residues (e.g., kinase ATP-binding pockets) .
  • Binding free energy : MM-PBSA calculations quantify contributions of van der Waals and electrostatic interactions .
  • Validation : Compare predicted poses with crystallographic data from analogues (e.g., pyrrolo[3,2-d]pyrimidines bound to EGFR) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions arise from assay variability. Mitigation strategies:
  • Orthogonal assays : Confirm kinase inhibition via both radiometric (32^{32}P-ATP) and fluorescence-based methods .
  • Standardize conditions : Use identical cell lines (e.g., HEK293T for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
  • Meta-analysis : Compare IC50_{50} values across studies (e.g., 1.2 µM vs. 2.5 µM in EGFR inhibition) and identify outliers due to impurity (HPLC purity <90%) .

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